Lipophilicity vs. 4-Methylbenzyl Analog
3,4-Dichloro-N-(3-propoxybenzyl)aniline exhibits a calculated XLogP3-AA of 5.5, compared with an estimated logP of approximately 4.7 for the 4‑methylbenzyl analog (based on its lower molecular weight and absence of the oxygen atom in the side chain) [1]. The ΔlogP of ≈0.8 log units indicates significantly higher lipophilicity for the target compound, which may translate into enhanced passive membrane permeability or altered tissue distribution in cell‑based assays [2].
| Evidence Dimension | Lipophilicity (calculated logP) |
|---|---|
| Target Compound Data | XLogP3-AA = 5.5 (PubChem computed) |
| Comparator Or Baseline | 3,4-Dichloro-N-(4-methylbenzyl)aniline: estimated logP ≈4.7 (based on ChemSpider data and molecular descriptor comparison) |
| Quantified Difference | ΔlogP ≈ +0.8 (target compound more lipophilic) |
| Conditions | In silico prediction (XLogP3 and ACD/Labs algorithms); no experimental logD7.4 data are available for either compound. |
Why This Matters
Higher lipophilicity directly influences compound partitioning into biological membranes and may be a decisive factor when selecting a probe for intracellular target engagement or phenotypic screening campaigns.
- [1] PubChem. 3,4-Dichloro-N-(3-propoxybenzyl)aniline. Computed Properties – XLogP3-AA = 5.5. https://pubchem.ncbi.nlm.nih.gov/compound/1040689-15-3 (accessed 2026-04-24). View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5, 235–248. https://doi.org/10.1517/17460441003605098 (class‑level reference for the impact of ΔlogP on permeability). View Source
